N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
Description
Historical Context and Discovery Timeline
The development of this compound is closely linked to broader research on benzothiazole derivatives, which gained momentum in the 1980s. Early investigations by Schneider and Mierau, published in the Journal of Medicinal Chemistry in 1987, established foundational work on tetrahydrobenzothiazole compounds that would eventually lead to the development of this molecule. This research was part of a larger effort to explore heterocyclic compounds with potential therapeutic properties.
The compound was officially registered with the Chemical Abstracts Service (CAS) under the number 375824-96-7, with creation records dating to December 2007. Its development appears closely connected to research on pramipexole, a dopamine receptor agonist used in the treatment of Parkinson's disease. The structural relationship between these compounds highlights the evolutionary pathway of medicinal chemistry research in this area.
A significant advancement in the synthesis of this compound was documented in patent WO2006003677A1, which described an "Improved process for the preparation of biologically active tetrahydrobenzothiazole derivative." This patent, filed in 2005, outlined more efficient methods for synthesizing tetrahydrobenzothiazole compounds, including various derivatives related to this compound.
Further refinements in synthetic methodology were reported in 2010, which detailed a novel scalable synthesis process. This process involved converting (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole to (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide, followed by subsequent reactions to yield the target compound with high optical purity. This development represented a significant improvement in the production efficiency of this important intermediate.
The historical progression of this compound reflects the evolving understanding of structure-activity relationships in benzothiazole derivatives and ongoing efforts to optimize synthetic pathways for producing these compounds with high purity and stereoselectivity.
Structural Significance in Heterocyclic Chemistry
This compound possesses a distinctive structure that contributes to its chemical properties and potential applications. The compound's structure consists of a 4,5,6,7-tetrahydrobenzo[d]thiazole core, which is a bicyclic system formed by the fusion of a thiazole ring with a partially saturated cyclohexane ring. This core scaffold is substituted with an amino group at the 2-position of the thiazole ring and a propionamide group at the 6-position of the cyclohexane portion.
The molecular architecture can be represented by the following structural parameters:
| Parameter | Value |
|---|---|
| Molecular Formula | C10H15N3OS |
| Molecular Weight | 225.31 g/mol |
| IUPAC Name | N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)propanamide |
| InChI | InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14) |
| SMILES | CCC(=O)NC1CCC2=C(C1)SC(=N2)N |
| Computed by | PubChem 2.2 (PubChem release 2025.04.14) |
The tetrahydrobenzothiazole scaffold provides a rigid framework that positions the functional groups in specific spatial orientations. The thiazole ring, with its nitrogen and sulfur atoms, contributes to the compound's ability to form hydrogen bonds and engage in dipole-dipole interactions. The amino group at position 2 serves as a hydrogen bond donor, while the propionamide substituent at position 6 can function as both a hydrogen bond donor (via the NH) and acceptor (via the C=O).
The partially saturated cyclohexane portion of the molecule enhances lipophilicity, potentially improving membrane permeability, which is a crucial factor in drug design. The presence of a chiral center at position 6 introduces stereochemical considerations, with the (S)-enantiomer typically being of greater interest in biological applications due to its superior receptor binding properties.
From a synthetic perspective, the compound's structure allows for various modifications, particularly at the amino and propionamide groups, enabling the creation of analogs with potentially enhanced biological activities. The reactivity of these functional groups facilitates diverse transformations, including:
- Aromatic substitution reactions on the benzene ring
- Nucleophilic substitutions at the thiazole ring
- Modifications of the propionamide side chain
- Stereochemical manipulations at the chiral center
These transformations make this compound a versatile intermediate in the synthesis of more complex molecules with targeted properties.
Role in Medicinal Chemistry Research
This compound has emerged as a significant compound in medicinal chemistry research, particularly in the development of therapeutics for neurological disorders. The compound's structural features, including its benzothiazole core and strategic functional groups, contribute to its potential biological activities and make it valuable in drug discovery efforts.
One of the most notable roles of this compound is its position as a precursor or intermediate in the synthesis of pramipexole, a dopamine D2 receptor agonist used in the treatment of Parkinson's disease. Research published in 2010 demonstrated the successful application of the Fukuyama alkylation protocol to develop a novel and scalable process for the synthesis of pramipexole, with this compound serving as a key intermediate.
The structural significance of benzothiazole derivatives in medicinal chemistry is underscored by their diverse biological activities. A comprehensive review of benzothiazoles in drug discovery, covering patents filed from 2015 to 2020, revealed that compounds containing the benzothiazole scaffold have been investigated for applications in treating various conditions:
| Therapeutic Area | Biological Activities of Benzothiazole Derivatives |
|---|---|
| Neurological Disorders | Dopamine receptor modulation, Neuroprotection |
| Cancer | Antitumor, Cytotoxic, Kinase inhibition |
| Inflammation | Anti-inflammatory, Cyclooxygenase inhibition |
| Infectious Diseases | Antimicrobial, Antiviral, Antitubercular |
| Metabolic Disorders | Antidiabetic properties |
The 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold specifically has been identified as a promising structural motif in the development of novel DNA gyrase inhibitors targeting the ATP-binding site, as reported in a 2015 study. This research demonstrated that compounds based on this scaffold exhibited antimicrobial activity, highlighting the versatility of this structural class in medicinal chemistry research.
The specific properties of this compound that make it valuable in medicinal chemistry include:
Structural Versatility: The compound's functional groups allow for various modifications to optimize pharmacokinetic and pharmacodynamic properties.
Receptor Binding Potential: The spatial arrangement of the amino and propionamide groups facilitates interactions with biological targets, particularly G-protein coupled receptors like dopamine receptors.
Synthetic Utility: As an intermediate, it serves as a building block for the synthesis of more complex molecules with enhanced biological activities.
Recent investigations have focused on optimizing synthetic pathways for this compound and related compounds to improve yield, purity, and stereoselectivity. These efforts have led to the development of more efficient processes that allow for the scalable synthesis of the compound with high optical purity.
A patent published in 2010 (WO2011021214A2) detailed an improved process for the preparation of (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole and its pharmaceutically acceptable salts, further demonstrating the ongoing interest in optimizing the synthesis of compounds related to this compound.
The continuing research interest in this compound reflects the broader trend in medicinal chemistry to explore heterocyclic compounds as sources of novel therapeutic agents. As investigations continue to uncover the potential applications of benzothiazole derivatives, this compound remains an important subject of study in the development of effective treatments for various disorders.
Properties
IUPAC Name |
N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPFOYOFGUBZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623315 | |
| Record name | N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375824-96-7 | |
| Record name | N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 375824-96-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Synthesis
| Step | Reaction Description | Reagents & Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Bromination and cyclization | N-(4-oxocyclohexyl)acetamide + Bromine in acetic acid, then thiourea, reflux | N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide |
| 2 | Hydrolysis | Acid hydrolysis with sulfuric acid in water | 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine |
| 3 | Resolution | Using L(+)-tartaric acid in water, recrystallization | (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (enantiomerically pure) |
| 4 | Acylation | Reaction with propionic anhydride in alcoholic solvent with triethylamine | N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide |
| 5 | Purification | Acid-base treatment, solvent washes, crystallization | Pure this compound |
Detailed Reaction Conditions and Purification
Bromination and Cyclization
- Reagents: Bromine (41.35 ml) added to N-(4-oxocyclohexyl)acetamide (100 g) in acetic acid (500 ml).
- Conditions: Stirred at 25-35°C for 45 minutes, followed by addition of thiourea (50 g).
- Procedure: Heated to reflux for 3 hours, cooled and stirred at 25-35°C for 2 hours.
- Isolation: Solid filtered, washed with acetone, dried.
- Yield: Approximately 200 g of N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide.
Hydrolysis and Resolution
- Hydrolysis with aqueous sulfuric acid converts the hydrobromide intermediate to 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine.
- Resolution with L(+)-tartaric acid in water yields the optically pure (S)-enantiomer.
- Recrystallization from water and acid-base treatments ensure high purity of the resolved intermediate.
Acylation to Form Target Compound
- The (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine is reacted with propionic anhydride in alcoholic solvents such as methanol, ethanol, or isopropanol.
- Triethylamine is used as a base to facilitate acylation.
- The reaction mixture is subjected to acid-base purification steps involving washes with solvents like ethyl acetate and isopropyl acetate.
- The product is crystallized by basification and filtered to yield pure this compound.
Purification Techniques
Purification is critical to remove impurities and achieve pharmaceutical-grade purity.
| Purification Step | Solvent/Agent | Purpose |
|---|---|---|
| Suspension in alcoholic solvents (methanol, ethanol, isopropanol, etc.) | Solubilization | Prepare solution for acidification |
| Acidification with suitable acid (e.g., HCl) | Protonation | Formation of soluble salts |
| Washing with ester solvents (ethyl acetate, isopropyl acetate) and chloro solvents (methylene chloride, chloroform) | Extraction | Remove organic impurities |
| Basification with aqueous base (e.g., KOH) | Crystallization | Precipitate pure product |
| Filtration and washing | Isolation | Obtain dry, pure compound |
This multi-step purification ensures removal of residual reagents, side-products, and inorganic salts, yielding a compound of high purity suitable for further pharmaceutical synthesis.
Research Findings and Process Improvements
- The improved process provides higher yield and purity compared to previous methods, which suffered from contamination and lower efficiency.
- Use of triethylamine as a base and selection of appropriate solvents for acylation and purification are key factors in optimizing the process.
- The resolution step using L(+)-tartaric acid is crucial for obtaining the desired (S)-enantiomer with high optical purity.
- The process is scalable and adaptable for industrial production of the compound and its derivatives.
Summary Table of Preparation Methods
| Stage | Key Reagents | Conditions | Outcome | Notes |
|---|---|---|---|---|
| Bromination & Cyclization | Bromine, thiourea, acetic acid | 25-35°C, reflux 3h | Acetamide hydrobromide intermediate | High yield, solid isolation |
| Hydrolysis | Sulfuric acid, water | Ambient temperature | Diamine intermediate | Precursor for resolution |
| Resolution | L(+)-tartaric acid, water | Recrystallization | (S)-enantiomer | Optical purity critical |
| Acylation | Propionic anhydride, triethylamine, alcohol solvent | Room temp to mild heating | Target propionamide compound | Efficient acylation |
| Purification | Acid/base treatments, solvent washes | Multiple solvents | High purity product | Removes impurities |
Chemical Reactions Analysis
Acylation and Amide Formation
The compound’s primary amino group participates in acylation reactions. A notable example involves its synthesis from (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine:
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Propionylation of amine | Propionic anhydride, triethylamine, methanol | 90–95% |
This step forms the propionamide moiety via nucleophilic acyl substitution. The reaction is optimized at 10–20°C, with triethylamine neutralizing HCl byproducts .
Reduction to Primary Amine Derivatives
The propionamide group can be reduced to yield primary amines, critical for synthesizing pramipexole:
| Reaction Step | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Boron trifluoride-mediated reduction | BF₃-THF, NaBH₄, THF | Pramipexole (chiral purity: 99.45%) |
This reduction proceeds via a borane complex intermediate, selectively reducing the amide to a methylene group without disrupting the thiazole ring .
Microwave-Assisted Coupling Reactions
The amino-thiazole core undergoes coupling under microwave irradiation:
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation with bromoacetophenone | Ethanol, 150°C, 20 min (microwave) | 14% |
This low-yield reaction with (2-bromo-4'-ethylacetophenone) suggests steric hindrance or competing side reactions. Optimization studies are lacking in available literature .
Acid/Base-Mediated Purification
Post-synthetic purification leverages pH-dependent solubility:
| Step | Conditions | Purpose | Reference |
|---|---|---|---|
| Acid wash | HCl or H₂SO₄, ethyl acetate | Remove unreacted starting material | |
| Basification | NaOH, water | Precipitate pure product |
These steps ensure ≥99.8% purity by eliminating residual reagents and byproducts .
Comparative Reactivity with Analogues
The compound’s reactivity contrasts with structurally similar derivatives:
| Compound | Key Functional Groups | Reactivity Notes |
|---|---|---|
| 2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one | Ketone substituent | Prone to oxidation; less stable under acidic conditions |
| (R)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine | Free amine (no acylation) | Higher nucleophilicity but lower solubility |
Stability Under Thermal and Oxidative Stress
Data from synthesis protocols indicate:
Scientific Research Applications
Medicinal Chemistry
N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide has shown promise in medicinal chemistry primarily due to its structural similarity to biologically active compounds. Its applications include:
Anticancer Activity
Research has indicated that derivatives of thiazole compounds possess anticancer properties. Studies focusing on similar thiazole derivatives have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with similar thiazole moieties have been reported to exhibit activity against various bacterial strains and fungi. This opens avenues for developing new antimicrobial agents that could combat resistant strains .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. Compounds in this class are being investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial for treating neurodegenerative diseases .
Drug Development
The compound is being explored as a lead candidate in drug development programs targeting various diseases due to its favorable pharmacokinetic properties. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) disorders .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders or conditions like diabetes .
Polymer Synthesis
This compound can be utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of thiazole units into polymer matrices can improve their functionality for applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the 4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl backbone but differ in substituents, stereochemistry, and biological targets. Below is a detailed comparison:
Dopamine D3 Receptor Agonists
- Compound 33: N-(Cis-3-(2-((S)-2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)-ethyl)-3-hydroxycyclobutyl)-4-fluorobenzenesulfonamide Key Differences: Addition of a fluorobenzenesulfonamide group and cyclobutyl ring. Activity: Potent D3 receptor agonism (EC₅₀ = 0.8 nM) with >1000-fold selectivity over D2 receptors . Stability: Improved human microsomal stability (t₁/₂ > 60 min) compared to the parent compound .
- Compound 16: N-(Cis-3-(2-((S)-2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)-ethyl)-3-hydroxycyclobutyl)-3-fluorobenzamide Key Differences: Fluorobenzamide substituent instead of sulfonamide. Activity: Moderate D3 affinity (EC₅₀ = 2.1 nM) but reduced metabolic stability (t₁/₂ = 35 min) .
Kinase Inhibitors
- Compound 4i: 4-(((6-(3-(4-Fluorophenyl)-1-propylureido)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)benzoic acid Key Differences: Ureido linkage and benzoic acid group. Activity: Dual inhibition of CK2 (IC₅₀ = 0.12 μM) and GSK3β (IC₅₀ = 0.08 μM) . Solubility: Enhanced aqueous solubility due to the carboxylic acid group .
- TSF-2: (S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)-3,4-dichlorobenzamide Key Differences: Dichlorobenzamide substituent. Application: Used in zebrafish xenograft models for phenotypic drug screening .
Neuroprotective Agents
- Compound (+)-9b: (R)-4′-(4-(2-((2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)piperazin-1-yl)biphenyl-3-ol Key Differences: Piperazine-biphenyl extension. Activity: High affinity for α1D-adrenergic receptors (Ki = 0.3 nM) and serotonin transporters (Ki = 1.2 nM) .
Data Tables
Table 1: Physical and Chemical Properties
Key Research Findings
- Stereochemical Impact: The (S)-enantiomer of this compound exhibits higher dopamine D3 receptor affinity than the (R)-enantiomer due to optimized spatial alignment of the propionamide group .
- Metabolic Stability : Sulfonamide derivatives (e.g., Compound 33) show enhanced metabolic stability in human liver microsomes compared to benzamide analogs (e.g., Compound 16) .
- Kinase Inhibition: The ureido-benzoic acid motif in Compound 4i increases hydrogen bonding with CK2’s ATP-binding pocket, explaining its nanomolar potency .
Biological Activity
N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide, also known by its CAS number 106006-85-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity comprehensively, including relevant data tables and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 225.31 g/mol
- CAS Number : 106006-85-3
Research indicates that the compound may interact with various biological targets, particularly in the context of neurodegenerative diseases and cancer. Its structural features suggest potential inhibitory effects on key enzymes involved in neurotransmitter metabolism and signaling pathways.
Neuroprotective Properties
Studies have highlighted the role of this compound in neuroprotection. It is believed to exhibit protective effects against neurodegeneration by modulating the activity of monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of dopamine. Inhibition of MAO-B can lead to increased levels of dopamine, which is beneficial in conditions such as Parkinson's disease.
Biological Activity Data
Below is a summary of key findings from various studies regarding the biological activity of this compound:
Case Study 1: Neurodegenerative Disease Treatment
In a recent study focusing on Perry Disease (PeD), researchers explored various compounds for their potential therapeutic effects. This compound was identified as a promising candidate due to its capacity to inhibit MAO-B and enhance dopaminergic signaling. This suggests its utility in symptomatic management of neurodegenerative disorders where dopamine depletion is a concern .
Case Study 2: Cancer Therapeutics
Another investigation assessed the compound's efficacy against breast cancer. The study employed various cell lines to evaluate cell viability and apoptosis induction. Results indicated that this compound significantly reduced cell proliferation and triggered apoptotic pathways, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide and its derivatives?
- Methodology :
- Step 1 : Start with (S)-2,6-diaminotetrahydrobenzo[d]thiazole. Couple the amine at position 6 with propionyl chloride or substituted aryl isocyanates/isothiocyanates under anhydrous conditions (THF, 0°C to RT) using triethylamine as a base .
- Step 2 : Purify intermediates via column chromatography (SiO₂, CH₂Cl₂/MeOH gradients) .
- Step 3 : Deprotect Boc-protected intermediates using TFA in CH₂Cl₂, followed by neutralization with aqueous Na₂CO₃ .
- Key Tools : ¹H/¹³C NMR for structural confirmation, HPLC for purity validation (>95%) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Workflow :
-
Nuclear Magnetic Resonance (NMR) : Assign peaks for the tetrahydrobenzo[d]thiazole core (e.g., δ 1.08 ppm for propyl CH₃, δ 3.53 ppm for cyclobutyl protons) .
-
Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 483 [M+H]⁺ for fluorinated derivatives) .
-
High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to verify purity .
Example Data : Derivative 4i (CK2/GSK3β inhibitor) Melting Point : 220–222°C ¹H NMR (CDCl₃) : δ 7.70–7.43 (m, aromatic), 4.16–3.85 (m, CH₂) MS : m/z 495 [M+H]⁺
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity in derivatives?
- Design Strategy :
- Substituent Variation : Introduce sulfonamide (e.g., 4-chlorobenzenesulfonamide) or fluorophenyl groups to enhance dopamine D3 receptor binding (EC₅₀ < 10 nM) .
- Stereochemical Control : Use (S)-configured tetrahydrobenzo[d]thiazole to maintain agonist selectivity for D3 over D2 receptors (10–100× selectivity) .
- Functional Assays : Test cAMP inhibition in HEK-293 cells transfected with human D3 receptors .
Q. How to resolve contradictions in reported biological activities across studies?
- Case Example : Discrepancies in kinase inhibition (CK2 vs. GSK3β) for derivatives like 4i–4l .
- Approach :
Replicate assays using standardized protocols (e.g., Z′-LYTE™ kinase kits with recombinant proteins).
Validate cellular activity in leukemia cell lines (e.g., K562 apoptosis assays) .
Cross-reference with crystallographic data (if available) to confirm binding modes.
Q. What strategies enable dual-target inhibition (e.g., kinases and dopamine receptors)?
- Multi-Target Design :
- Hybrid Scaffolds : Combine tetrahydrobenzo[d]thiazole with benzoic acid moieties (e.g., 4k) to inhibit CK2 (IC₅₀ = 0.8 µM) and retain D3 agonism .
- Pharmacophore Modeling : Overlay electrostatic maps to identify overlapping binding regions .
Safety and Compliance
Q. What safety protocols are critical for handling this compound in academic labs?
- Guidelines :
- Storage : -20°C under argon; desiccate to prevent hydrolysis .
- PPE : Wear nitrile gloves and safety goggles; avoid inhalation (P210/P201 precautions) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Troubleshooting Synthesis
Q. How to address low yields in propionamide coupling reactions?
- Solutions :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
